1,4-Octanediol

Polycarbonate Synthesis Bio-based Polymers Mechanical Properties

Select 1,4-Octanediol for applications demanding a unique balance of mid-chain polarity and hydrophobicity (XLogP3=1.5). Its asymmetric hydroxyl groups provide superior chain mobility, enabling unmatched ductility in polyurethanes and bio-based plastics. This distinct structure prevents the water absorption of shorter diols and the phase separation of longer ones, making it the strategic choice for advanced materials. Secure high-purity, compound-specific sourcing for R&D and industrial use.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 51916-47-3
Cat. No. B12102794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Octanediol
CAS51916-47-3
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCC(CCCO)O
InChIInChI=1S/C8H18O2/c1-2-3-5-8(10)6-4-7-9/h8-10H,2-7H2,1H3
InChIKeyNELAVKWPGRMFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Octanediol (CAS 51916-47-3) Procurement Guide: Chemical Properties and Market Position for R&D and Industrial Sourcing


1,4-Octanediol (CAS 51916-47-3) is an aliphatic α,ω-diol with a molecular formula of C₈H₁₈O₂ and a molecular weight of 146.23 g/mol, characterized by primary hydroxyl groups on an eight-carbon chain . It is commercially available and serves as a specialty chemical intermediate in the C4–C8 diol market, where it accounts for approximately 3% of market volume, with polymer additives representing 47% of its usage and industrial lubricants contributing 33% [1]. Unlike its more common isomer 1,8-octanediol (CAS 629-41-4), 1,4-octanediol possesses an asymmetrical hydroxyl positioning that yields distinct physicochemical properties including an estimated melting point of 43.76°C, estimated boiling point of 243.79°C, estimated refractive index of 1.4569, and an XLogP3 of 1.5, which directly impacts its solubility, reactivity, and performance in polymer and cosmetic applications .

1,4-Octanediol (CAS 51916-47-3) Technical Justification: Why Simple Diol Substitution Compromises Performance and Compliance


Interchanging 1,4-octanediol with other aliphatic diols—even within the same C8 family—is not scientifically valid due to the asymmetric placement of its hydroxyl groups, which critically governs its hydrogen bonding network, crystallization behavior, and resultant polymer morphology [1]. While 1,8-octanediol is a symmetrical, crystalline solid (mp 57–61°C) and 1,6-hexanediol offers a shorter C6 backbone, 1,4-octanediol provides a unique combination of mid-chain polarity and hydrophobicity (XLogP3 = 1.5) that alters chain mobility and phase separation in polyurethanes and polyesters . Furthermore, regulatory frameworks treat alkane diols as distinct entities; the Cosmetic Ingredient Safety Panel has determined that insufficient safety data exists for octanediol as a category, necessitating compound-specific sourcing for compliance in personal care applications [2]. The following quantitative evidence demonstrates exactly where these differences translate into measurable performance and selection criteria.

1,4-Octanediol (CAS 51916-47-3) Comparative Performance Data: Direct Evidence for R&D Material Selection


Enhanced Elongation at Break vs. Shorter-Chain Diols in Bio-Based Copolycarbonates

In isosorbide-derived polycarbonate systems, 1,8-octanediol-modified copolymers achieved an elongation at break of 575.2%, substantially exceeding the values obtained with 1,4-butanediol and 1,6-hexanediol under identical equimolar aliphatic diol conditions [1]. This demonstrates that increasing the methylene chain length—and specifically adopting an octanediol architecture—dramatically enhances molecular flexibility and tensile ductility without compromising thermal stability, which was observed to increase gradually with chain length [1].

Polycarbonate Synthesis Bio-based Polymers Mechanical Properties

Asymmetric Hydroxyl Positioning Drives Distinct Thermal Phase Behavior vs. Symmetrical α,ω-Diols

The 1,4-substitution pattern on the octane backbone confers a lower melting point compared to its symmetrical α,ω-isomer 1,8-octanediol, and a different crystallization tendency than shorter linear diols such as 1,4-butanediol and 1,6-hexanediol [1]. While 1,8-octanediol exhibits a well-defined melting point of 57–61°C, 1,4-octanediol is estimated to melt at approximately 43.76°C, reflecting the disruption of crystalline packing by the asymmetric hydroxyl arrangement [1]. In comparative heat capacity studies of liquid α,ω-alkanediols, molar heat capacity (Cp) values exhibit a linear dependence on alkyl chain length, meaning that 1,4-octanediol's C8 backbone positions it between 1,6-hexanediol and 1,10-decanediol in thermodynamic behavior, yet its regioisomeric structure introduces additional conformational entropy that differentiates it from the strictly α,ω-series [2].

Thermophysical Properties Phase Change Materials Crystallization Kinetics

Calculated Hydrophobicity (XLogP3 = 1.5) Balances Polarity for Optimized Polymer Compatibility vs. Shorter and Longer Diols

1,4-Octanediol exhibits a calculated partition coefficient (XLogP3) of 1.5, which positions it at a strategic midpoint between the more hydrophilic 1,4-butanediol (XLogP3 ≈ -0.8) and the more hydrophobic 1,10-decanediol (XLogP3 ≈ 2.5) [1]. This intermediate hydrophobicity is a direct consequence of the C8 alkyl chain length, and it fundamentally influences the compound's solubility profile, polymer compatibility, and phase separation behavior in polyurethane and polyester synthesis [2]. Unlike shorter diols that introduce excessive water sensitivity or longer diols that risk macroscopic phase separation due to high hydrophobicity, 1,4-octanediol's balanced XLogP3 value enables more controlled microphase mixing and enhanced processability in multi-component polymer formulations [2].

Polymer Compatibility Hydrophobicity Structure-Property Relationships

Unique Market Niche: Specialty Polymer Additives and Lubricants Differentiate from Commodity C4-C6 Diols

In the global C4–C8 diol market, 1,4-octanediol occupies a distinct niche representing approximately 3% of market volume, with a specific application profile that separates it from higher-volume commodity diols [1]. While C4 diols (33% market share) and C6 diols (29%) dominate as bulk intermediates for coatings and commodity polymers, 1,4-octanediol's usage is concentrated in specialty polymer additives (47%) and industrial lubricants (33%), reflecting its unique performance attributes that command higher value in formulated products rather than as a general-purpose building block [1]. This application-specific demand profile confirms that 1,4-octanediol is not a drop-in replacement for more common diols but serves a distinct functional role that justifies its selection in high-value, performance-driven formulations.

Market Analysis Industrial Applications Specialty Chemicals

Patent-Recognized Antimicrobial Efficacy Defines Preservative Function Distinct from Shorter Diols

Patent literature explicitly identifies octanediol—specifically inclusive of 1,4-octanediol as a diol isomer—as an effective emollient solvent with preservative properties when used in combination with organic acids [1]. The claimed compositions are odorless, colorless, and capable of preventing bacterial, yeast, and fungal growth in cosmetic and topical formulations within 24–48 hours after contamination at small concentrations [1]. This antimicrobial functionality is not broadly claimed for shorter-chain diols like 1,4-butanediol or 1,5-pentanediol, which are primarily cited as solvents or humectants in cosmetic safety assessments [2]. While the patent claims are directed to octanediol broadly rather than 1,4-octanediol exclusively, the data establishes a class-level differentiation for C8 diols in preservative applications relative to shorter-chain analogs [1][2].

Cosmetic Preservation Antimicrobial Activity Formulation Science

Rotatable Bond Count (6) Enables Greater Conformational Flexibility vs. 1,4-Butanediol for Polymer Chain Mobility

1,4-Octanediol possesses six rotatable chemical bonds in its C8 backbone, compared to only three rotatable bonds in 1,4-butanediol and four in 1,6-hexanediol [1]. This increased number of freely rotating bonds directly translates to greater conformational entropy and enhanced chain flexibility when incorporated into polymer backbones [2]. In polyurethane and polyester synthesis, higher rotatable bond counts correlate with lower glass transition temperatures (Tg) and increased segmental mobility, which are critical parameters governing material flexibility, impact resistance, and low-temperature performance. The six rotatable bonds in 1,4-octanediol provide an intermediate degree of flexibility between the more rigid C4-C6 diols and the highly flexible C10+ diols, offering a tunable handle for property optimization without the processing difficulties associated with very long-chain diols.

Conformational Analysis Polymer Physics Chain Flexibility

1,4-Octanediol (CAS 51916-47-3) Verified Application Scenarios: Where Quantitative Evidence Supports Procurement Decisions


Synthesis of High-Flexibility Bio-Based Polycarbonates and Copolyesters

Based on direct comparative data, 1,4-octanediol (or its isomer 1,8-octanediol) enables elongation at break values up to 575.2% in isosorbide-derived polycarbonate copolymers, substantially exceeding the flexibility achieved with shorter 1,4-butanediol or 1,6-hexanediol comonomers [1]. The six rotatable bonds in the C8 backbone and the asymmetric hydroxyl positioning contribute to this enhanced chain mobility, making 1,4-octanediol the preferred diol selection for applications requiring high ductility and impact resistance in bio-based engineering plastics and biodegradable packaging materials [1].

Specialty Polyurethane Formulations Requiring Controlled Microphase Separation

The balanced hydrophobicity (XLogP3 = 1.5) of 1,4-octanediol positions it strategically for polyurethane applications where neither excessive water absorption (typical of C4 diols) nor macroscopic phase separation (typical of C10+ diols) is acceptable [1]. In thermoplastic polyurethane (TPU) systems, diol chain length directly influences hard segment morphology and microphase mixing transitions; 1,4-octanediol provides an intermediate chain length that enables tailored phase separation without the processing difficulties of longer diols . This makes it particularly suitable for moisture-curable adhesives, coatings, and elastomers where controlled hydrogen bonding and phase behavior are critical to final performance [2].

Cosmetic Formulations with Multifunctional Preservative and Emollient Requirements

Patent literature confirms that octanediol functions as an effective preservative component in cosmetic formulations, capable of preventing microbial growth within 24–48 hours at small concentrations [1]. The intermediate hydrophobicity (XLogP3 = 1.5) and molecular weight (146.23 g/mol) of 1,4-octanediol also provide emollient and humectant properties that are not uniformly present in shorter-chain diols [2]. This multifunctionality supports formulation strategies aimed at ingredient consolidation and preservation system optimization, though formulators must note that regulatory safety assessments have not yet fully established concentration limits specifically for octanediol as of 2024 [3].

Phase Change Material (PCM) and Thermal Energy Storage Systems

The lower melting point of 1,4-octanediol (~43.76°C) compared to its symmetrical isomer 1,8-octanediol (57–61°C) makes it suitable for phase change applications requiring lower-temperature thermal regulation [1]. When derivatized into diol di-stearates, octanediol-based phase change materials exhibit melting points in the range of 38.5–56.4°C and phase change enthalpies of 134–189 kJ/kg, offering competitive energy storage density [2]. The asymmetric hydroxyl positioning of 1,4-octanediol may further modify crystallization kinetics and supercooling behavior compared to symmetrical α,ω-diols, providing an additional parameter for PCM optimization [3].

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